1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethyl group
Mechanism of Action
Target of Action
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are known to inhibit coactivator-associated arginine methyltransferase (CARM1) , a protein involved in the regulation of gene expression.
Mode of Action
It is known that the compound can undergo reactions with lithium diisopropylamide (lida) at -100°c to give 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
Given its role in the synthesis of carm1 inhibitors , it may indirectly influence pathways regulated by this protein, including gene expression and cellular differentiation.
Result of Action
The molecular and cellular effects of this compound are likely dependent on the specific biochemical context in which it is used. As a reactant in the synthesis of CARM1 inhibitors , its action could potentially lead to reduced activity of this protein, affecting gene expression and cellular differentiation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reaction with LIDA is temperature-dependent . Other factors, such as pH and the presence of other chemical species, could also potentially influence its reactivity and stability.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and methylation reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which are crucial for the compound’s reactivity and stability in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes. The molecular mechanism of this compound involves a combination of covalent and non-covalent interactions that are essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound may induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic fluxes by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity. The transport and distribution of this compound are essential for its pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within the cell. The compound’s subcellular distribution can influence its efficacy and safety in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The methoxy and trifluoromethyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions, such as with lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Electrophilic Substitution: Nitric acid and sulfuric acid for nitration, chlorosulfonic acid for sulfonation.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products:
- Substituted benzene derivatives with various functional groups depending on the nucleophile or electrophile used.
- Oxidized products such as aldehydes or ketones.
- Reduced products such as methyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
- Studied for its role in medicinal chemistry for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a methoxy group. This compound may exhibit different reactivity and applications.
2-Bromo-5-methoxybenzotrifluoride: Another similar compound with a different substitution pattern on the benzene ring. It may have distinct chemical properties and uses.
4-Bromobenzotrifluoride: Lacks the methoxy group, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLPTWRKUGXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407308 | |
Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-07-3 | |
Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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